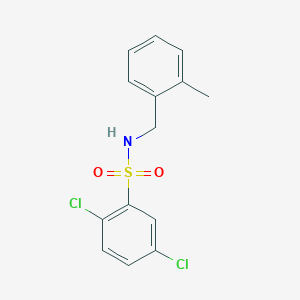
2-(2,4-dichloro-6-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichloro-6-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide, commonly known as DCPA, is an herbicide used to control weeds in various crops. It is a selective herbicide that targets broadleaf weeds and is widely used in agriculture. DCPA is a white crystalline solid that is insoluble in water and has a low toxicity to humans and animals.
科学研究应用
DCPA has been extensively studied for its herbicidal properties and its effects on plant growth. It has been found to be effective in controlling various broadleaf weeds in crops such as soybeans, potatoes, and peanuts. DCPA has also been studied for its potential use in controlling invasive plant species in natural ecosystems. Additionally, DCPA has been used as a tool in studying plant physiology and biochemistry.
作用机制
DCPA functions as a pre-emergent herbicide, meaning it prevents the germination and growth of weeds before they emerge from the soil. DCPA inhibits the biosynthesis of carotenoids, which are essential pigments for photosynthesis and plant growth. This leads to the death of the weed seedlings before they can emerge from the soil.
Biochemical and Physiological Effects:
DCPA has been shown to have low toxicity to humans and animals. However, it can have negative effects on non-target plants and organisms. DCPA can persist in soil for extended periods, which can lead to accumulation and potential toxicity to non-target organisms. Additionally, DCPA can affect soil microbial communities, which can have negative impacts on soil health.
实验室实验的优点和局限性
DCPA is a widely used herbicide in agriculture and has been extensively studied for its herbicidal properties. This makes it a useful tool in studying plant physiology and biochemistry. However, DCPA can have negative effects on non-target plants and organisms, which can limit its use in certain experiments.
未来方向
There are several future directions for DCPA research. One area of research is the development of new formulations of DCPA that reduce its persistence in soil and potential toxicity to non-target organisms. Another area of research is the use of DCPA in combination with other herbicides to improve weed control and reduce the potential for herbicide resistance. Additionally, there is a need for further research on the effects of DCPA on soil health and microbial communities.
合成方法
DCPA can be synthesized using a multi-step process starting with 2,4-dichloro-6-methylphenol and 6-methyl-2-pyridinecarboxylic acid. The two compounds are reacted in the presence of thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N,N-dimethylacetamide to form the DCPA.
属性
IUPAC Name |
2-(2,4-dichloro-6-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-9-6-11(16)7-12(17)15(9)21-8-14(20)19-13-5-3-4-10(2)18-13/h3-7H,8H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSDRAKOSZEOMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)COC2=C(C=C(C=C2C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(4-chlorophenyl)thio]-N-ethylacetamide](/img/structure/B5805298.png)
![N'-{[(4-methoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5805305.png)
![5-isopropyl-2-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5805309.png)
![N'-[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methylene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5805323.png)

amino]methyl}phenol](/img/structure/B5805331.png)
![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5805332.png)
